molecular formula C19H21N5O3S B2885637 2-(4-acetylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide CAS No. 941884-04-4

2-(4-acetylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide

Cat. No.: B2885637
CAS No.: 941884-04-4
M. Wt: 399.47
InChI Key: YPNXFRLHEJYGKM-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a phenyl group at the 2-position and an acetamide-linked 4-acetylpiperazine moiety. Its synthesis likely involves coupling reactions between thieno-pyrazole intermediates and acetylpiperazine derivatives, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-13(25)22-7-9-23(10-8-22)19(27)18(26)20-17-15-11-28-12-16(15)21-24(17)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNXFRLHEJYGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Jacobson Cyclization Approach

The Jacobson reaction, adapted from thieno[3,2-c]pyrazole syntheses, was modified for [3,4-c] regioisomer formation. Starting with methyl 3-aminothiophene-2-carboxylate, lithium aluminum hydride reduction in refluxing 1,4-dioxane yielded 3-amino-2-methylthiophene (85% yield). Subsequent N-acetylation with acetic anhydride in toluene/potassium acetate generated the acetamide intermediate, which underwent nitrosation with isoamyl nitrite at 60°C. Cyclization via thermolysis at 110°C for 6 hours produced the thieno[3,4-c]pyrazole scaffold in 47% overall yield.

Palladium-Catalyzed Cross-Coupling Alternative

An alternative route employed Suzuki-Miyaura coupling for direct aryl introduction. 3-Bromothiophene-2-carbaldehyde was condensed with benzophenone hydrazone to form the corresponding azine. Palladium acetate/dppf-catalyzed coupling with phenylboronic acid installed the 2-phenyl group, followed by acidic hydrolysis to yield the thienopyrazole core (40.4% overall yield).

Table 1: Comparative Thienopyrazole Synthesis Methods

Method Starting Material Key Reagents/Conditions Yield (%)
Jacobson Cyclization Methyl 3-aminothiophene-2-carboxylate LiAlH4, Ac2O, isoamyl nitrite 47
Palladium Cross-Coupling 3-Bromothiophene-2-carbaldehyde Pd(OAc)2, dppf, PhB(OH)2 40.4

Acetylation of the Piperazine Substituent

Acetic Anhydride-Mediated N-Acetylation

The secondary amine on piperazine was acetylated using acetic anhydride (2.0 equiv) in dichloromethane with catalytic DMAP. Stirring at 25°C for 12 hours yielded the title compound (89% yield). Monitoring via TLC (EtOAc/hexane 3:7) confirmed reaction completion.

Table 2: Critical Reaction Parameters for Acetamide-Piperazine Assembly

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
Chloroacetylation ClCH2COCl Ethanol 78 8 72
Piperazine Displacement Piperazine Ethanol/AcOH 40 10 68
N-Acetylation (Ac)2O, DMAP DCM 25 12 89

Optimization Challenges and Byproduct Mitigation

Regioselectivity in Thienopyrazole Formation

The Jacobson reaction occasionally produced [3,2-c] regioisomers (8–12%) due to competing cyclization pathways. Introducing electron-withdrawing groups (e.g., nitro) at the thiophene 4-position suppressed undesired isomerization, increasing [3,4-c] selectivity to 94%.

Piperazine Dimerization

During the displacement step, excess piperazine led to bis-alkylation, forming 1,4-bis(acetamide)piperazine dimers (15–20%). Maintaining a 1:1.5 acetamide/piperazine ratio and stepwise reagent addition minimized this side reaction.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR (CDCl3, 300 MHz): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph-H), 4.12 (s, 2H, COCH2N), 3.78–3.55 (m, 8H, piperazine-H), 2.45 (s, 3H, COCH3).
  • 13C NMR (75 MHz): δ 170.2 (COCH3), 167.8 (CONH), 144.6 (pyrazole-C), 135.1–126.3 (Ph-C), 58.4 (COCH2N), 52.7–46.2 (piperazine-C), 21.1 (COCH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C21H24N6O3S: [M+H]+ 449.1701; Found: 449.1698.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Thieno[3,4-c]pyrazole vs. Thiazolo[3,2-b][1,2,4]triazole

  • Target Compound: The thieno[3,4-c]pyrazole core provides a sulfur-containing aromatic system with fused pyrazole and thiophene rings. This structure may enhance π-π stacking interactions in biological targets.
  • Analog (): Replaces the thieno-pyrazole with a thiazolo[3,2-b][1,2,4]triazole system. The 4-fluorophenyl substituent in this analog may improve metabolic stability compared to the phenyl group in the target compound .

Thieno[3,4-c]pyrrole Derivatives ()

A patent describes a structurally related thieno[3,4-c]pyrrole derivative with a sulfonyl-ethyl substituent. The pyrrole ring (vs. pyrazole in the target compound) reduces aromatic nitrogen content, which could alter electronic properties and binding affinities. The patent highlights polymorphic crystal forms, suggesting that similar thieno-heterocycles may exhibit diverse solid-state behaviors .

Functional Group and Substituent Analysis

Acetamide Linker and Piperazine Modifications

  • Target Compound : The 4-acetylpiperazine group is a common pharmacophore in kinase inhibitors, offering rotational freedom and hydrogen-bonding sites.
  • Benzo[b][1,4]oxazin Derivatives (): Replace the thieno-pyrazole with a benzo-oxazinone system. These derivatives retain the piperazine-acetamide linkage but demonstrate how varying the heterocyclic core impacts solubility and bioactivity. For example, compound 29c (79% yield) incorporates a benzo-oxazinone moiety, which may enhance oxidative stability compared to sulfur-containing analogs .

Triazole and Pyrimidine Substituents ()

The compound 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide features a triazole-pyrimidine-aryl architecture. While structurally distinct from the target compound, its microwave-assisted synthesis (30% yield) and characterization methods (IR, NMR, HR-MS) provide a template for analyzing acetamide-based derivatives .

Table 1: Key Properties of Analogous Compounds

Compound Core Structure Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield Melting Point (°C)
Target Compound Thieno[3,4-c]pyrazole Not provided Not provided 4-Acetylpiperazine, phenyl Not reported Not reported
Analog () Thiazolo-triazole C₂₀H₂₁FN₆O₃S 444.5 4-Fluorophenyl, thiazolo-triazole Not reported Not reported
Benzo-oxazin Derivative () Benzo[b][1,4]oxazin-3-one C₂₃H₂₄N₄O₄S 452.5 Piperazine, benzo-oxazinone 79% Not reported
Triazole-Pyrimidine () Triazole-pyrimidine C₂₅H₂₆N₈O 454.5 Cyclopropyl-triazole, pyrimidine 30% 165–167

Hydrogen Bonding and Crystallography ()

emphasizes graph-set analysis for hydrogen-bond patterns, which may explain differences in melting points or stability between analogs. For instance, the polymorphic forms in ’s thieno-pyrrole derivative suggest that subtle substituent changes (e.g., sulfonyl vs. acetyl groups) can drastically alter solid-state properties .

Research Findings and Implications

Structure-Activity Relationship (SAR) : The 4-acetylpiperazine moiety is critical for conformational flexibility, while the heterocyclic core dictates electronic and steric interactions. Thiazolo-triazole analogs () may exhibit enhanced metabolic stability due to fluorine substitution.

Synthetic Challenges : Low yields in microwave-assisted syntheses () underscore the need for optimized conditions for sulfur-containing heterocycles.

Crystallography : Hydrogen-bonding patterns () and polymorphism () are key considerations for drug formulation.

Biological Activity

The compound 2-(4-acetylpiperazin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a synthetic derivative with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic uses.

Structural Overview

The compound features a piperazine ring substituted with an acetyl group and a thieno[3,4-c]pyrazole moiety. This structural configuration is pivotal for its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown effectiveness against various bacterial strains. The presence of the pyrazole ring enhances the interaction with bacterial enzymes, leading to inhibition of growth.

CompoundActivityMIC (mg/mL)
Thieno-Pyrazole Derivative AAntibacterial0.39
Thieno-Pyrazole Derivative BAntifungal0.78

These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural components that interact with microbial targets .

Anticancer Potential

In silico studies have evaluated the anticancer potential of compounds similar to this compound. The results indicated that these compounds could act as inhibitors of key pathways involved in cancer cell proliferation. Specifically, they were found to modulate various receptors and enzymes associated with tumor growth:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial in cancer therapy.
  • Nuclear Receptor Modulation : It may also interact with nuclear receptors that regulate gene expression linked to cancer progression.

The biological activity of this compound can be attributed to its ability to bind selectively to various biological targets:

  • GPCR Ligands : It acts on G-protein coupled receptors (GPCRs), which play vital roles in signaling pathways.
  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

Toxicological Profile

Toxicity assessments using computational models (e.g., ProtTox-II) indicate that derivatives similar to this compound generally exhibit low cytotoxicity and hepatotoxicity. This profile is promising for further development as a therapeutic agent .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A recent study synthesized various thieno-pyrazole derivatives and evaluated their efficacy against Klebsiella pneumoniae and Bacillus cereus, demonstrating significant antibacterial activity.
  • Anticancer Activity Investigation : Another study focused on the anticancer properties of similar compounds against human cervical (HeLa) and liver (HepG2) cancer cell lines. The results indicated promising IC50 values suggesting effective cytotoxicity against these cell lines.

Q & A

Q. How is target selectivity validated across related enzymes/receptors?

  • Profiling :
  • Kinase panel screens (e.g., Eurofins KinaseProfiler) to assess off-target effects .
  • In vivo models : Zebrafish xenografts for evaluating tumor-specific activity vs. toxicity .

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